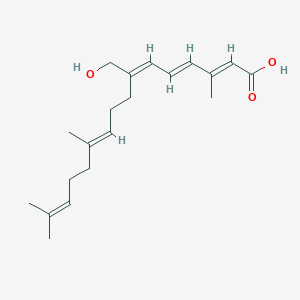
5-Acetyl-1,3-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1,3-dimethylpyridin-2(1H)-one, also known as acetylacetone, is a widely used organic compound in various fields of science. It is a yellowish liquid with a fruity odor and is soluble in water, ethanol, and ether. Acetylacetone is a beta-diketone, which means it has two carbonyl groups separated by a single carbon atom. This unique structure gives it many interesting properties, making it useful in a variety of applications.
Mecanismo De Acción
Acetylacetone acts as a bidentate ligand, meaning it can bond to a metal ion through two coordination sites. The carbonyl groups in 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee form a six-membered ring with a metal ion, which stabilizes the complex. This mechanism is utilized in many analytical techniques, such as spectrophotometry and chromatography.
Efectos Bioquímicos Y Fisiológicos
Acetylacetone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetylacetone has many advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has some limitations. It is a volatile compound that can evaporate quickly, making it difficult to handle in certain experiments. It can also react with some metal ions, leading to the formation of insoluble complexes.
Direcciones Futuras
There are many future directions for research on 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. One potential area of study is its use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its application in the synthesis of new organic compounds with unique properties. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee could be used as a chelating agent in environmental remediation to remove metal ions from contaminated soil and water.
Métodos De Síntesis
Acetylacetone can be synthesized through several methods, but the most common one is the Claisen condensation reaction. In this reaction, ethyl acetoacetate is treated with sodium ethoxide in ethanol to form 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. The reaction is carried out under reflux conditions for several hours, and the product is then isolated by distillation.
Aplicaciones Científicas De Investigación
Acetylacetone has been extensively studied for its applications in various scientific research fields. It is used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. It is also used as a precursor in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
Número CAS |
129689-53-8 |
|---|---|
Nombre del producto |
5-Acetyl-1,3-dimethylpyridin-2(1H)-one |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-acetyl-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10(3)9(6)12/h4-5H,1-3H3 |
Clave InChI |
VKGHTCONPVUCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
SMILES canónico |
CC1=CC(=CN(C1=O)C)C(=O)C |
Sinónimos |
2(1H)-Pyridinone, 5-acetyl-1,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)

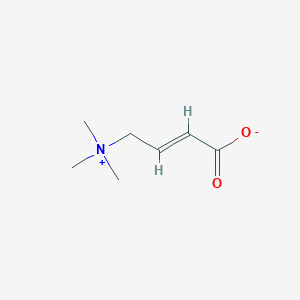

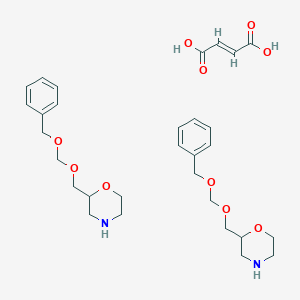
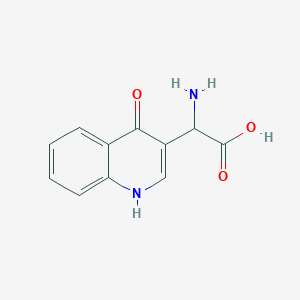
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)

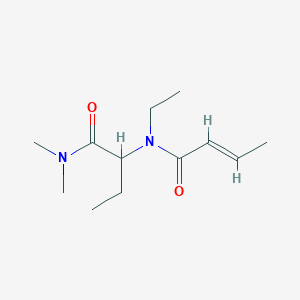
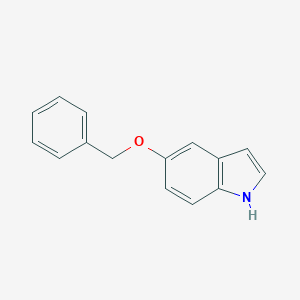
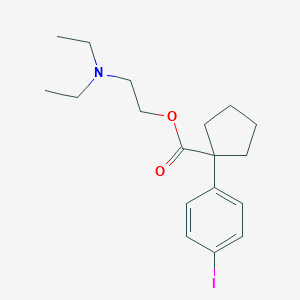
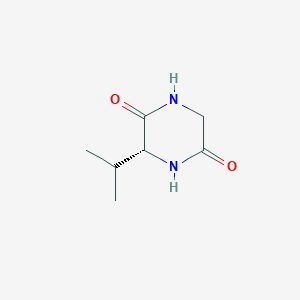
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
